N-benzyl-2-bromobenzamide
Overview
Description
Synthesis Analysis
The synthesis of N-benzyl-2-bromobenzamide and related compounds often involves copper-catalyzed tandem reactions, highlighting the importance of catalysts in enhancing reaction efficiency and selectivity. For example, the synthesis of benzisothiazol-3(2H)-one derivatives via copper-catalyzed reactions of o-bromobenzamide derivatives demonstrates the role of catalysts in facilitating S-C and S-N bond formation in water, indicating a sustainable approach to synthesizing related compounds (Wang et al., 2012).
Scientific Research Applications
1. Organic Synthesis and Chemical Reactions
N-benzyl-2-bromobenzamide has been studied in the context of organic synthesis and chemical reactions. For instance, it has been explored in the development of benzisothiazol-3(2H)-one derivatives through copper-catalyzed reactions (Wang, Chen, Deng, & Xi, 2012). This process is significant for generating compounds with potential applications in pharmaceuticals and materials science. Similarly, another study presents the dual functionality of 1,2-bis(4-bromobenzamide)benzene, demonstrating its role as a ligand in PdCl2 or as a reactant in the Suzuki coupling reaction, depending on specific conditions (Cavalheiro, Nobre, & Kessler, 2019).
2. Anti-inflammatory Applications
The anti-inflammatory properties of N-benzyl-4-bromobenzamide, a compound related to this compound, have been investigated. A study found it to exhibit significant inhibitory effects on IL-6 and prostaglandin E2 production in lipopolysaccharide-induced human gingival fibroblasts, suggesting potential applications in treating inflammation-related diseases such as periodontal disease (Aroonrerk, Niyomtham, & Yingyoungnarongkul, 2015).
3. Crystallographic Studies
Crystallographic studies of this compound and related compounds provide insights into their molecular structures, which is crucial for understanding their reactivity and potential applications. For example, the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides have been reported, which is relevant to the field of crystallography and drug design (Suchetan, Suresha, Naveen, & Lokanath, 2016).
4. Radioactive Labeling and Imaging
This compound derivatives have been utilized in the field of medical imaging and radiopharmaceuticals. For instance, radioiodinated N-(2-diethylaminoethyl)benzamide derivatives showed high uptake in melanoma, suggesting their potential in cancer diagnosis and therapy (Eisenhut et al., 2000).
Safety and Hazards
properties
IUPAC Name |
N-benzyl-2-bromobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIYIJWJYXUFGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350762 | |
Record name | N-benzyl-2-bromobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24824610 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
82082-50-6 | |
Record name | N-benzyl-2-bromobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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